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molecular formula C20H18ClFN2O B8397947 6-Chloro-9-(((4-fluorophenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol CAS No. 104628-31-1

6-Chloro-9-(((4-fluorophenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol

Cat. No. B8397947
M. Wt: 356.8 g/mol
InChI Key: WUNJSFUQRGEAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04754050

Procedure details

In 100 ml of dry THF was added 4.06 g of 6-chloro-3,4-dihydro-9-(4-fluorobenzylamino)acridin-1(2H)-one and the mechanically stirred solution was cooled to 10° C. under a nitrogen atmosphere. To the reaction was added 5.8 ml of 1M LiAlH4 in THF over 15 minutes. After 1/2 hour the reaction was complete by TLC analysis, so it was quenched with 1 ml of saturated ammonium chloride solution and the inorganic salts were filtered off. The filtrate was evaporated to a solid which was recrystallized from dichloromethane to yield 3.18 g of solid. The compound went through a crystal structure change at 176°-177° C. before melting at 187°-188° C.
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
6-chloro-3,4-dihydro-9-(4-fluorobenzylamino)acridin-1(2H)-one
Quantity
4.06 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[C:12]([NH:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=1)=[C:11]1[C:6]([CH2:7][CH2:8][CH2:9][C:10]1=[O:25])=[N:5]2.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[C:12]([NH:16][CH2:17][C:18]1[CH:19]=[CH:20][C:21]([F:24])=[CH:22][CH:23]=1)=[C:11]1[C:6]([CH2:7][CH2:8][CH2:9][CH:10]1[OH:25])=[N:5]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
5.8 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
6-chloro-3,4-dihydro-9-(4-fluorobenzylamino)acridin-1(2H)-one
Quantity
4.06 g
Type
reactant
Smiles
ClC=1C=C2N=C3CCCC(C3=C(C2=CC1)NCC1=CC=C(C=C1)F)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with 1 ml of saturated ammonium chloride solution
FILTRATION
Type
FILTRATION
Details
the inorganic salts were filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from dichloromethane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC=1C=C2N=C3CCCC(C3=C(C2=CC1)NCC1=CC=C(C=C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.18 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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